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Compound of Interest

Compound Name: 1-Butylpiperazin-2-one

Cat. No.: B1290433 Get Quote

A Theoretical and Computational Exploration of
1-Butylpiperazin-2-one
This technical guide provides a comprehensive overview of the theoretical properties and

computational modeling of the novel compound, 1-Butylpiperazin-2-one. This document is

intended for researchers, scientists, and professionals in the field of drug development and

medicinal chemistry. Due to the limited availability of direct experimental data for this specific

molecule, this guide leverages information from structurally related piperazine and

piperazinone derivatives to predict its physicochemical properties, outline potential synthetic

pathways, and propose computational methodologies for its study.

Introduction to 1-Butylpiperazin-2-one
1-Butylpiperazin-2-one is a derivative of piperazin-2-one, featuring a butyl group attached to

the nitrogen atom at position 1. The piperazine ring is a prevalent scaffold in medicinal

chemistry, known for its presence in a wide array of therapeutic agents with diverse biological

activities, including antipsychotic, anticancer, and antiviral properties.[1] The conformational

flexibility and electronic characteristics of the piperazine ring can be modulated to achieve high

efficacy and specificity for various biological targets.[1][2] The introduction of a butyl group and

a carbonyl function on the piperazine core is anticipated to influence its lipophilicity, metabolic

stability, and receptor interaction profile.
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IUPAC Name: 1-Butylpiperazin-2-one

Molecular Formula: C₈H₁₆N₂O

SMILES: CCCCN1CCNCC(=O)N1

Predicted Physicochemical and Spectroscopic
Properties
The following tables summarize the predicted physicochemical and spectroscopic properties of

1-Butylpiperazin-2-one. These values are extrapolated from data available for similar

structures like 1-butylpiperazine and piperazin-2-one.[3][4]

Table 1: Predicted Physicochemical Properties of 1-Butylpiperazin-2-one

Property Predicted Value

Molecular Weight 156.23 g/mol

LogP 0.5 - 1.5

pKa 7.5 - 8.5 (for the N4 nitrogen)

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

Molar Refractivity 45 - 50

Polar Surface Area ~40 Å²

Table 2: Predicted Spectroscopic Data for 1-Butylpiperazin-2-one
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Technique Predicted Chemical Shifts / Frequencies

¹H NMR

Butyl group: 0.9 ppm (t, 3H), 1.3-1.6 ppm (m,

4H), 3.0-3.2 ppm (t, 2H). Piperazinone ring: 3.2-

3.4 ppm (m, 2H), 3.4-3.6 ppm (m, 2H), 3.8-4.0

ppm (s, 2H), 7.0-8.0 ppm (br s, 1H, NH).

¹³C NMR

Butyl group: ~14 ppm, ~20 ppm, ~29 ppm, ~50

ppm. Piperazinone ring: ~45 ppm, ~50 ppm,

~55 ppm, ~170 ppm (C=O).

IR Spectroscopy

N-H stretch: 3200-3400 cm⁻¹ (broad). C-H

stretch: 2850-3000 cm⁻¹. C=O stretch: 1650-

1680 cm⁻¹.

Mass Spectrometry [M+H]⁺: m/z 157.1335

Proposed Synthetic Routes
The synthesis of 1-Butylpiperazin-2-one can be approached through several established

methods for the N-alkylation of piperazinones or the cyclization of appropriate precursors.

N-Alkylation of Piperazin-2-one
A straightforward approach involves the direct N-alkylation of commercially available piperazin-

2-one with a suitable butylating agent.

Experimental Protocol:

Dissolution: Dissolve piperazin-2-one (1.0 eq) in a suitable aprotic solvent such as

acetonitrile or dimethylformamide (DMF).

Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 1.5

eq) or sodium hydride (NaH, 1.2 eq), to the solution to deprotonate the secondary amine.

Alkylation: Introduce 1-bromobutane or 1-iodobutane (1.1 eq) to the reaction mixture.

Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) until the

reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction with water and extract the product with an organic solvent like

ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.

Reductive Amination followed by Cyclization
An alternative route could involve the reductive amination of a suitable amino acid derivative

with butyraldehyde, followed by cyclization.

Experimental Protocol:

Reductive Amination: React ethyl glycinate hydrochloride with butyraldehyde in the presence

of a reducing agent like sodium triacetoxyborohydride to form ethyl N-butylglycinate.

Boc Protection: Protect the secondary amine of ethyl N-butylglycinate with a di-tert-butyl

dicarbonate (Boc₂O).

Amidation: React the Boc-protected intermediate with N-Boc-2-aminoacetaldehyde.

Deprotection and Cyclization: Remove the Boc protecting groups using an acid such as

trifluoroacetic acid (TFA), which should be followed by spontaneous cyclization to yield 1-
Butylpiperazin-2-one.

Purification: Neutralize the reaction mixture and purify the product as described in the

previous method.

Computational Modeling and Analysis
Computational modeling is a powerful tool for predicting the properties and behavior of

molecules like 1-Butylpiperazin-2-one, aiding in drug design and development.[5][6]

Conformational Analysis
The piperazine ring can adopt several conformations, including chair, boat, and twisted-boat

forms, with the chair conformation generally being the most stable.[1][2] Computational
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methods can be employed to determine the preferred conformation of 1-Butylpiperazin-2-one.

Methodology:

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis

set (e.g., 6-31G*).

Procedure:

Build the initial 3D structures of the different conformers (chair, boat, twist-boat).

Perform geometry optimization for each conformer.

Calculate the vibrational frequencies to confirm that the optimized structures are true

minima.

Compare the relative energies of the conformers to identify the most stable one.

Molecular Docking
Molecular docking simulations can predict the binding orientation and affinity of 1-
Butylpiperazin-2-one to a specific protein target. Given the prevalence of the piperazine

scaffold in CNS-active agents, potential targets could include dopamine or serotonin receptors.

[7][8]

Methodology:

Software: AutoDock, Glide, or GOLD.

Procedure:

Ligand Preparation: Generate the 3D structure of 1-Butylpiperazin-2-one and assign

partial charges.

Receptor Preparation: Obtain the crystal structure of the target protein from the Protein

Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen
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atoms, and defining the binding site.

Docking: Perform the docking simulation to generate a series of binding poses.

Analysis: Analyze the predicted binding poses and scoring functions to identify the most

favorable interactions and estimate the binding affinity.

ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can

predict the pharmacokinetic and toxicological properties of 1-Butylpiperazin-2-one.

Methodology:

Software: QikProp, SwissADME, or other predictive modeling tools.

Properties to Predict:

Absorption: Caco-2 cell permeability, human intestinal absorption (HIA).

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

Metabolism: Prediction of metabolic sites by cytochrome P450 enzymes.

Excretion: Renal clearance.

Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.

Potential Biological Activities and Therapeutic
Applications
Based on the activities of related piperazine and piperazinone derivatives, 1-Butylpiperazin-2-
one could be investigated for a range of biological activities. The piperazine moiety is a key

component in drugs targeting the central nervous system.[9][10] Derivatives have also shown

potential as antimicrobial and antifungal agents.[11][12][13]

CNS Activity: The structural similarity to known antipsychotics and anxiolytics suggests

potential activity at dopamine and serotonin receptors.[9]
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Antimicrobial Activity: The piperazine ring is present in some antimicrobial compounds,

suggesting that 1-Butylpiperazin-2-one could be screened for antibacterial and antifungal

properties.[11][12][13]

Cardiovascular Activity: Some piperazine derivatives have shown bradycardic and

vasorelaxant activities.[14]
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Caption: Synthetic and characterization workflow for 1-Butylpiperazin-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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